Capsanthin

描述

辣椒红素是一种天然存在的红色色素,主要存在于辣椒属植物的果实中,例如红甜椒和红辣椒粉。它属于叶黄素类胡萝卜素,是含氧烃。 辣椒红素以其鲜艳的红色和强大的抗氧化性能而闻名,使其成为食品、化妆品和制药等多个领域中的一种有价值的化合物 .

准备方法

合成路线和反应条件: 辣椒红素可以通过多种方法合成,包括化学合成和生物技术方法。一种常见的方法是使用丙酮或乙醇等有机溶剂从红辣椒果实中提取辣椒红素。 然后使用色谱技术纯化提取的色素 .

工业生产方法: 在工业环境中,辣椒红素通常通过提取富含辣椒红素的辣椒油树脂来生产。提取过程通常包括研磨干燥的辣椒果实,然后进行溶剂提取和纯化。 超临界流体萃取和微囊化等先进技术也用于提高辣椒红素的稳定性和生物利用度 .

化学反应分析

反应类型: 辣椒红素会发生各种化学反应,包括氧化、还原和异构化。 这些反应受光照、热量和活性氧的存在等因素的影响 .

常见试剂和条件:

氧化: 辣椒红素在氧气或其他氧化剂的存在下会发生氧化,导致形成环氧化物和其他氧化产物。

还原: 辣椒红素的还原反应不太常见,但在使用还原剂的特定条件下可能会发生。

主要产物: 辣椒红素反应形成的主要产物包括各种氧化产物,如环氧化物和羟基化衍生物。 这些产物会显着改变辣椒红素的颜色和抗氧化性能 .

科学研究应用

Pharmaceutical Applications

1.1 Anticancer Properties

Recent studies have highlighted capsanthin's potential as an anticancer agent. A study demonstrated that this compound induces cytotoxic and genotoxic effects in human prostate cancer cell lines (LNCaP and PC-3). The treatment resulted in a significant reduction in cell viability at concentrations of 250 µM and above, alongside evidence of DNA damage and apoptotic cell death . This suggests that this compound may play a role in cancer prevention or treatment.

1.2 Cardiovascular Health

This compound has been shown to inhibit atherosclerotic plaque formation and vascular inflammation in hyperlipidemic mouse models. A study found that dietary this compound significantly reduced plasma levels of total cholesterol and low-density lipoprotein cholesterol, while also decreasing aortic plaque formation . These findings indicate its potential as a dietary supplement for cardiovascular health.

Nutritional Applications

2.1 Eye Health

This compound has been investigated for its effects on ocular health, particularly in alleviating dry eye symptoms. Research using a benzalkonium chloride-induced dry eye model in rats showed that this compound supplementation improved tear break-up time, tear volume, and reduced corneal inflammation. The study concluded that this compound could serve as a holistic approach to eye care .

2.2 Antioxidant Properties

As a potent antioxidant, this compound can quench free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases . Its antioxidant capacity makes it valuable in dietary supplements aimed at enhancing overall health.

Cosmetic Applications

This compound's antioxidant properties extend to the cosmetic industry, where it is utilized for its skin-protective effects. It is incorporated into formulations aimed at reducing oxidative stress on skin cells, thus potentially preventing premature aging and skin damage . The compound's ability to stabilize cellular membranes further supports its use in skin care products.

Agricultural Applications

In agriculture, this compound is being explored for its potential as a natural pesticide due to its ability to inhibit certain pathogens. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices. Additionally, this compound's role in enhancing the nutritional quality of crops makes it an attractive option for biofortification efforts.

Data Summary Table

Case Studies

Case Study 1: Anticancer Effects

- Objective : To assess the cytotoxic effects of this compound on prostate cancer cells.

- Methodology : Treatment with varying concentrations of this compound; analysis via MTT assay and Comet assay.

- Results : Significant reduction in cell viability at concentrations ≥250 µM; DNA damage observed.

- : this compound shows promise as an anticancer agent warranting further research .

Case Study 2: Ocular Health

- Objective : To evaluate the effectiveness of this compound on dry eye symptoms.

- Methodology : Supplementation in rat model; assessment of tear production and inflammation.

- Results : Improved tear break-up time and reduced corneal inflammation noted across all dosage groups.

- : this compound may provide a comprehensive solution for managing dry eye conditions .

作用机制

辣椒红素主要通过其强大的抗氧化活性发挥作用。辣椒红素的特征化学结构,包括酮基和 11 个共轭二烯的长链,使其能够有效地清除自由基并淬灭单线态氧。 这种抗氧化活性是其化学预防、抗肿瘤、抗炎和抗糖尿病作用的原因 .

分子靶点和途径: 辣椒红素靶向参与氧化应激、炎症和细胞增殖的各种分子途径。 它调节酶和信号分子的活性,从而对其细胞和组织发挥保护作用 .

相似化合物的比较

辣椒红素因其强大的抗氧化能力而在类胡萝卜素中独树一帜,这归功于其化学结构。类似的化合物包括:

辣椒红素: 另一种存在于辣椒属植物中的红色色素,辣椒红素与辣椒红素具有相似的抗氧化性能,但化学结构不同。

玉米黄质: 一种存在于各种水果和蔬菜中的黄色橙色类胡萝卜素,玉米黄质以其在眼部健康和抗氧化性能方面的作用而闻名。

生物活性

Capsanthin, a carotenoid pigment primarily found in red peppers (Capsicum annuum), has garnered attention for its diverse biological activities. This article delves into the biological effects of this compound, focusing on its antioxidant properties, anti-inflammatory effects, potential in cancer treatment, and implications for metabolic health.

Overview of this compound

This compound is a red pigment that contributes to the color of various Capsicum species. It is a member of the carotenoid family and is noted for its strong antioxidant activity. Unlike some other carotenoids, this compound has lower bioavailability but exhibits significant health benefits, including anti-inflammatory and anticancer properties.

Antioxidant Activity

This compound displays potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress. Studies indicate that this compound can scavenge free radicals and reduce oxidative damage in cells.

- Antioxidant Mechanism : this compound enhances the expression of antioxidant enzymes and reduces markers of oxidative stress in various cell types .

- Comparative Efficacy : In comparative studies, this compound has shown stronger antioxidant activity than other carotenoids such as β-carotene and lutein .

Anti-Inflammatory Effects

Research highlights this compound's ability to attenuate inflammation, particularly in obesity-related conditions. It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

- Mechanism : this compound modulates adipocyte function by reducing inflammatory markers and promoting insulin sensitivity through increased adiponectin levels .

- Case Study : In a mouse model of high-fat diet-induced obesity, this compound-enriched diets significantly decreased body weight gain and reduced white adipose tissue mass .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies, demonstrating its ability to induce apoptosis and inhibit tumor growth.

- Cell Line Studies : this compound was found to significantly reduce cell viability in prostate cancer cell lines (PC-3 and LNCaP) at concentrations as low as 250 µM. It also caused DNA damage and apoptosis in these cells .

- Mechanism of Action : this compound induces G1/S phase cell cycle arrest and enhances sensitivity to chemotherapeutic agents like erlotinib, suggesting its role as an adjunct in cancer therapy .

Metabolic Health Benefits

This compound has been associated with improvements in metabolic health parameters, making it a candidate for addressing obesity and related metabolic disorders.

- Weight Management : In studies involving mice, this compound supplementation led to significant reductions in body weight and fat mass without adverse effects on liver health .

- Biomarker Modulation : Treatment with this compound resulted in favorable changes in biomarkers such as decreased leptin levels and increased HDL cholesterol .

Summary Table of Biological Activities

属性

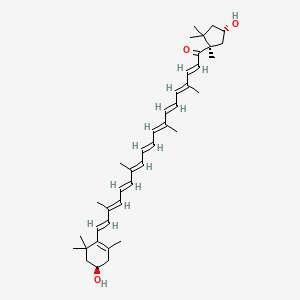

IUPAC Name |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYIRVAXUEZSDNC-RDJLEWNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905012 | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 3.41X10-10 mg/L at 25 °C (estimated), Freely soluble in acetone, chloroform; soluble in methanol, ethanol, ether and benzene; slightly soluble in petroleum ether and carbon disulfide. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.65X10-18 mm Hg at 25 °C (estimated) | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Deep carmine-red needles from petroleum ether | |

CAS No. |

465-42-9 | |

| Record name | Capsanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=465-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capsanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capsanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,3'S,5'R)-3,3'-dihydroxy-β,κ-caroten-6'-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPSANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/420NY1J57N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176 °C | |

| Record name | Capsanthin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7977 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。